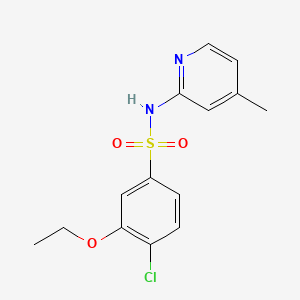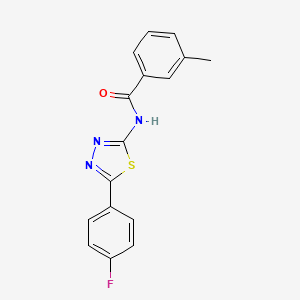
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenoxypropanamide, also known as MTPPEP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTPPEP belongs to the class of compounds known as phenoxypropanamides, which have been shown to have a range of biological activities. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
A study by Limban et al. (2011) explored the synthesis and antimicrobial properties of new acylthiourea derivatives, which showed activity at low concentrations against Gram-positive and Gram-negative bacteria as well as fungi. These compounds were synthesized through the reaction of 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate with various primary aromatic amines. The antimicrobial activity was influenced by the type, number, and position of substituents on the phenyl group attached to the thiourea nitrogen, with iodine and nitro substituents favoring activity against Gram-negative bacterial strains, while electron-donating substituents like methyl and ethyl groups exhibited the highest inhibitory effect against Gram-positive and fungal strains (Carmen Limban et al., 2011).
Antioxidant Activities
Phenylpropanoids, a class of compounds related to the chemical structure of interest, have been studied for their antioxidant and photo-antioxidant activities. Ohkatsu, Kubota, and Sato (2008) investigated these activities kinetically and along the metabolic pathway, finding that most metabolites showed higher or more excellent antioxidant activities than a typical commercial antioxidant. This suggests potential applications in food preservation or food containers (Y. Ohkatsu, S. Kubota, Takuma Sato, 2008).
Antipathogenic Activity
Another study by Limban et al. (2011) focused on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, revealing significant anti-microbial activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their ability to grow in biofilms. This indicates the potential of these derivatives for further development as novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Antiproliferative Agents
Pawar, Pansare, and Shinde (2018) reported on the synthesis of 3-(substituted-phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives as antiproliferative agents. These compounds were evaluated for their in-vitro antiproliferative activity against various cancer cell lines, showing potent activity with IC50 values ranging from 1.82-9.52 µM. This indicates the potential for designing new anticancer agents based on these structures (Chandrakant Pawar, D. Pansare, D. Shinde, 2018).
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13(22-15-6-4-3-5-7-15)18(21)19-12-17(20)14-8-10-16(23-2)11-9-14/h3-11,13,17,20H,12H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTZNSGHLOWQIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=C(C=C1)SC)O)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2398372.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2398373.png)
![1-[(3-methoxyphenyl)acetyl]-1H-imidazole](/img/structure/B2398374.png)
![N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2398376.png)
![N-(thiophen-2-ylmethyl)-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2398378.png)


![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2398382.png)
![4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B2398383.png)

![N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2398387.png)
![5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2398390.png)
